molecular formula C14H15N3O2 B8021768 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No.: B8021768
M. Wt: 257.29 g/mol
InChI Key: SNMWLNIETAOOER-UHFFFAOYSA-N
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Description

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the indole ring.

    Alkylation: Formation of the tetrahydropyridine ring through cyclization and subsequent methylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indole ring are likely to play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindole: Another nitro-substituted indole with different biological properties.

    3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole: Lacks the nitro group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the nitro group and the tetrahydropyridine ring in 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole makes it unique compared to other indole derivatives

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-8-11(17(18)19)2-3-12(13)14/h2-4,8-9,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMWLNIETAOOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Beginning with 2.00 gm (12.3 mMol) 6-nitro-1H-indole and 3.00 mL (24.7 mMol) 1-methyl-4-piperidone, 2.57 gm (81%) of the title compound were recovered as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
81%

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